6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 1784885-77-3
VCID: VC2595884
InChI: InChI=1S/C11H14BrNO/c1-13-4-3-8-5-10(12)11(14-2)6-9(8)7-13/h5-6H,3-4,7H2,1-2H3
SMILES: CN1CCC2=CC(=C(C=C2C1)OC)Br
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 1784885-77-3

Cat. No.: VC2595884

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline - 1784885-77-3

Specification

CAS No. 1784885-77-3
Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
IUPAC Name 6-bromo-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C11H14BrNO/c1-13-4-3-8-5-10(12)11(14-2)6-9(8)7-13/h5-6H,3-4,7H2,1-2H3
Standard InChI Key SPBOEGOGZZSNFV-UHFFFAOYSA-N
SMILES CN1CCC2=CC(=C(C=C2C1)OC)Br
Canonical SMILES CN1CCC2=CC(=C(C=C2C1)OC)Br

Introduction

Chemical Structure and Properties

Molecular Identity

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline represents a functionalized tetrahydroisoquinoline scaffold with three key substituents: a bromine atom at the 6-position, a methoxy group at the 7-position, and a methyl group at the 2-position (nitrogen). The compound is characterized by the following properties:

PropertyValue
CAS Number1784885-77-3
Molecular FormulaC₁₁H₁₄BrNO
Molecular Weight256.14 g/mol
IUPAC Name6-bromo-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Standard InChIInChI=1S/C11H14BrNO/c1-13-4-3-8-5-10(12)11(14-2)6-9(8)7-13/h5-6H,3-4,7H2,1-2H3
Standard InChIKeySPBOEGOGZZSNFV-UHFFFAOYSA-N
SMILESCN1CCC2=CC(=C(C=C2C1)OC)Br

The tetrahydroisoquinoline core consists of a partially saturated six-membered nitrogen-containing heterocycle fused to a benzene ring. The saturated portion of the molecule contains the nitrogen atom with its methyl substituent, while the aromatic portion bears the bromine and methoxy groups in adjacent positions.

Physical and Chemical Properties

The physical and chemical properties of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline significantly influence its behavior in both synthetic reactions and biological systems:

PropertyCharacteristic
Physical StateSolid at room temperature
SolubilitySoluble in common organic solvents (dichloromethane, chloroform, methanol)
StabilityStable under standard laboratory conditions
ReactivityReactive at the bromine position for cross-coupling reactions
pKaTypically between 7-9 for the N-methylated amine (estimated)

The presence of the bromine atom at the 6-position creates an electrophilic site amenable to various transition metal-catalyzed coupling reactions, making this compound valuable as a synthetic intermediate. The methoxy group at the 7-position contributes electron density to the aromatic system, potentially influencing both reactivity and interactions with biological targets .

Synthesis Methods

Retrosynthetic Analysis

The synthesis of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can follow several strategic approaches, with key disconnections typically focused on:

  • Formation of the tetrahydroisoquinoline scaffold followed by regioselective bromination

  • Construction from appropriately substituted phenethylamine derivatives

  • Modification of pre-brominated precursors

Each approach offers distinct advantages depending on the available starting materials and desired scale .

Pictet-Spengler Approach

One of the most commonly employed methods for tetrahydroisoquinoline synthesis is the Pictet-Spengler reaction, which can be adapted for the synthesis of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline:

StepReactionConditions
1Preparation of phenethylamine precursorFrom corresponding methoxybenzaldehyde derivatives
2N-methylationReductive amination with formaldehyde
3Pictet-Spengler cyclizationAcid-catalyzed condensation with formaldehyde
4Regioselective brominationN-bromosuccinimide (NBS) in appropriate solvent

The regioselectivity of the bromination step is crucial and can be controlled by the electronic effects of the methoxy substituent, which directs bromination to the para position .

Alternative Synthetic Routes

An alternative approach involves the use of pre-functionalized building blocks and palladium-catalyzed transformations:

  • Starting with appropriately substituted 2-bromobenzaldehyde derivatives

  • Reductive amination with methylamine to form the N-methyl amine

  • Installation of the required two-carbon unit via Suzuki coupling using commercially available 2-ethoxyvinyl pinacolboronate

  • Cyclization via intramolecular processes to form the tetrahydroisoquinoline scaffold

This modular approach allows for the efficient synthesis of diverse tetrahydroisoquinoline derivatives with various substituent patterns .

Structural Characterization

Spectroscopic Properties

The structural confirmation of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline typically relies on various spectroscopic techniques:

TechniqueKey Features
¹H NMRCharacteristic signals for N-methyl (≈2.5 ppm), methoxy (≈3.8 ppm), and aromatic protons (≈6.5-7.5 ppm)
¹³C NMRDistinctive carbon resonances for the tetrahydroisoquinoline framework and substituents
Mass SpectrometryMolecular ion peak at m/z 256/258 (characteristic bromine isotope pattern)
IR SpectroscopyCharacteristic bands for C-O-C stretching (≈1250 cm⁻¹) and C-Br stretching (≈550-650 cm⁻¹)

These spectroscopic methods provide definitive evidence for the structure and purity of the compound, which is critical for research applications.

Pharmacological Relevance

Tetrahydroisoquinolines in Medicinal Chemistry

Tetrahydroisoquinolines represent a privileged structural motif in medicinal chemistry, found in numerous bioactive compounds and natural products. The 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline specifically incorporates functional groups that can modulate:

  • Receptor binding characteristics

  • Physicochemical properties affecting pharmacokinetics

  • Electronic properties influencing reactivity and metabolism

The biological activities of related tetrahydroisoquinoline derivatives include:

ActivityExamples of Related Compounds
AntimicrobialBrominated tetrahydroisoquinolines show activity against various bacterial strains
NeuropharmacologicalTetrahydroisoquinolines interact with various CNS receptors
CytotoxicMany derivatives exhibit antiproliferative effects against cancer cell lines
Enzyme InhibitionSeveral analogs show inhibitory activity against various enzyme systems

The specific combination of bromine, methoxy, and N-methyl substituents creates a unique electronic and steric profile potentially valuable for targeting specific biological interactions .

Structure-Activity Relationships

Comparison with structurally related compounds reveals important structure-activity relationships:

  • The bromine substituent typically enhances binding affinity to certain protein targets and can serve as a bioisostere for other halogens

  • The methoxy group often contributes to hydrogen bonding interactions and can affect the compound's lipophilicity

  • N-methylation typically improves CNS penetration by reducing hydrogen bond donors

These structure-activity insights suggest potential applications for 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline in developing compounds with improved pharmacokinetic properties or target selectivity .

Applications in Organic Synthesis

As a Building Block

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline serves as a valuable building block in organic synthesis for several reasons:

  • The bromine substituent provides a reactive handle for various cross-coupling reactions

  • The tetrahydroisoquinoline scaffold represents a privileged structure in medicinal chemistry

  • The methoxy group offers possibilities for further functionalization

Common transformations utilizing this compound include:

TransformationReaction TypePotential Application
Suzuki CouplingC-C bond formationIntroduction of aryl or vinyl groups
Buchwald-Hartwig AminationC-N bond formationIntroduction of amino functionalities
Sonogashira CouplingC-C≡C bond formationIntroduction of alkynyl groups
CarbonylationC-C(=O) bond formationIntroduction of carbonyl functionalities

These transformations enable the rapid generation of diverse compound libraries for structure-activity relationship studies.

In Medicinal Chemistry Research

In medicinal chemistry, 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has potential applications in:

  • Development of compounds targeting the central nervous system

  • Design of selective enzyme inhibitors

  • Creation of rigidified analogs of bioactive compounds

  • Exploration of new chemical space in drug discovery

The compound can be utilized as a starting point for developing more complex molecules with tailored pharmacokinetic and pharmacodynamic properties .

Comparative Analysis with Related Compounds

Structural Analogs

A comparison with structurally related compounds provides valuable insights into the unique properties of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline:

CompoundKey DifferencesPotential Impact
6-Bromo-1,2,3,4-tetrahydroisoquinolineLacks methoxy and N-methyl groupsDifferent hydrogen bonding pattern, basicity, and lipophilicity
8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolineDifferent position of bromine and methyl substituentsAltered electronic distribution and steric profile
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolineNitrogen position altered (quinoline vs. isoquinoline)Different geometry of basic nitrogen and conformational flexibility
6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-oneContains a lactam functionalityReduced basicity, different hydrogen bonding properties

These comparisons highlight how subtle structural modifications can significantly impact the properties and potential applications of these heterocyclic compounds .

Structure-Property Relationships

The specific substitution pattern in 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline confers unique physicochemical properties:

PropertyContribution from Structural Features
Lipophilicity (LogP)Increased by bromine and methyl groups, partially offset by methoxy group
Topological Polar Surface AreaContributed primarily by the methoxy oxygen and basic nitrogen
pKaInfluenced by the N-methyl substitution (typically increases basicity)
Molecular VolumeExpanded by the bromine atom (larger than hydrogen or most other substituents)
Conformational FlexibilityLimited by the rigid tetrahydroisoquinoline scaffold

These structure-property relationships are critical for understanding the compound's behavior in biological systems and its potential utility in drug discovery efforts .

Research Challenges and Future Directions

Synthetic Challenges

Despite established synthetic routes, several challenges remain in the efficient preparation of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline:

  • Controlling regioselectivity during bromination steps

  • Developing more sustainable and scalable synthetic approaches

  • Exploring asymmetric synthesis for potential stereoselective applications

Future research may focus on addressing these challenges through:

ChallengePotential Solution
RegioselectivityDevelopment of directing group strategies or selective catalytic methods
SustainabilityApplication of flow chemistry or alternative greener methodologies
StereoselectivityExploration of chiral catalysts for asymmetric Pictet-Spengler reactions

Advances in these areas would enhance the accessibility and utility of this compound for various applications .

Biological Evaluation

While tetrahydroisoquinolines broadly possess diverse biological activities, specific studies on 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline remain limited. Future research directions may include:

  • Screening against diverse biological targets to identify potential therapeutic applications

  • Investigation of structure-activity relationships through systematic modification

  • Exploration of the compound's pharmacokinetic profile and metabolic stability

These studies would provide valuable insights into the potential utility of this compound in drug discovery efforts .

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